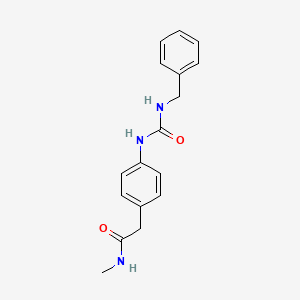
1-(4-chlorophenyl)-3-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-3-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group, a fluorophenyl group, and a chromenone moiety
Méthodes De Préparation
The synthesis of 1-(4-chlorophenyl)-3-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with 4-chlorophenyl isocyanate to form the desired urea derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
1-(4-chlorophenyl)-3-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl groups, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-3-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)urea has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-3-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
1-(4-chlorophenyl)-3-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)urea can be compared with other urea derivatives and chromenone-containing compounds. Similar compounds include:
1-(4-chlorophenyl)-3-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiourea: This compound has a similar structure but contains a thiourea linkage instead of a urea linkage.
1-(4-chlorophenyl)-3-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)carbamate: This compound contains a carbamate group instead of a urea group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(2-fluorophenyl)-4-oxochromen-6-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFN2O3/c23-13-5-7-14(8-6-13)25-22(28)26-15-9-10-20-17(11-15)19(27)12-21(29-20)16-3-1-2-4-18(16)24/h1-12H,(H2,25,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFFYTDQKMNTRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)NC4=CC=C(C=C4)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2374564.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid](/img/structure/B2374566.png)
![9-(3,5-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2374568.png)


![8-bromo-10-methoxy-2-methyl-3-(o-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2374572.png)
![1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2374573.png)



![1-(2,5-DIMETHOXYPHENYL)-4-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE](/img/structure/B2374581.png)


![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2374587.png)
